N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
Reagents: 4-methylbenzylamine, acyl chloride
Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
Step 3: Formation of Acetamide Group
Reagents: Acetic anhydride, base (e.g., sodium acetate)
Conditions: Mild heating, aqueous or organic solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The final steps often include the acylation of the pyridine derivative with 4-methylbenzylamine and subsequent formation of the acetamide group.
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Step 1: Synthesis of Pyridine Derivative
Reagents: Pyridine, sulfonyl chloride, pyrrolidine
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine)
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.
Chemical Research: Study of its reactivity and synthesis of derivatives for various applications.
Biology: Exploration of its biological activity and interactions with biomolecules.
Industry: Use as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide shares structural similarities with other sulfonyl pyridine derivatives and acetamide compounds.
Uniqueness
- The presence of the 4-methylbenzyl group and the pyrrolidin-1-ylsulfonyl moiety makes this compound unique in its reactivity and potential applications. These functional groups contribute to its distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-6-8-16(9-7-15)13-20-18(23)14-21-10-4-5-17(19(21)24)27(25,26)22-11-2-3-12-22/h4-10H,2-3,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLSLSSBIFMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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